molecular formula C11H14ClN3O2 B12910915 1-(5-Chloro-6-methylpyrazin-2-yl)piperidine-4-carboxylic acid CAS No. 919536-39-3

1-(5-Chloro-6-methylpyrazin-2-yl)piperidine-4-carboxylic acid

Cat. No.: B12910915
CAS No.: 919536-39-3
M. Wt: 255.70 g/mol
InChI Key: HODHRTHJGHPANL-UHFFFAOYSA-N
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Description

1-(5-Chloro-6-methylpyrazin-2-yl)piperidine-4-carboxylic acid is a chemical compound that belongs to the class of pyrazine derivatives This compound is characterized by the presence of a piperidine ring attached to a pyrazine moiety, which is further substituted with a chlorine atom and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-Chloro-6-methylpyrazin-2-yl)piperidine-4-carboxylic acid typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Pyrazine Ring: The pyrazine ring can be synthesized through the cyclization of appropriate precursors under controlled conditions. For instance, the condensation of 2,3-dichloropyrazine with methylamine can yield 5-chloro-6-methylpyrazine.

    Introduction of the Piperidine Ring: The piperidine ring can be introduced through a nucleophilic substitution reaction. For example, reacting 5-chloro-6-methylpyrazine with piperidine in the presence of a base can form the desired piperidine-substituted pyrazine.

    Carboxylation: The final step involves the introduction of the carboxylic acid group. This can be achieved through carboxylation reactions, such as the reaction of the piperidine-substituted pyrazine with carbon dioxide under high pressure and temperature.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are chosen to maximize yield and minimize waste.

Chemical Reactions Analysis

Types of Reactions

1-(5-Chloro-6-methylpyrazin-2-yl)piperidine-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can yield reduced forms of the compound, such as the removal of the chlorine atom.

    Substitution: The chlorine atom in the pyrazine ring can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) or thiourea.

Major Products Formed

    Oxidation: Oxidized derivatives such as carboxylic acids or ketones.

    Reduction: Reduced forms such as dechlorinated compounds.

    Substitution: Substituted derivatives with various functional groups replacing the chlorine atom.

Scientific Research Applications

1-(5-Chloro-6-methylpyrazin-2-yl)piperidine-4-carboxylic acid has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.

    Biological Research: It is used in studies related to enzyme inhibition, receptor binding, and cellular signaling pathways.

    Industrial Applications: The compound can be used as an intermediate in the synthesis of more complex molecules, including agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(5-Chloro-6-methylpyrazin-2-yl)piperidine-4-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-(6-Methylpyrazin-2-yl)piperidine-4-carboxylic acid: Similar structure but lacks the chlorine atom.

    1-(5-Chloropyrazin-2-yl)piperidine-4-carboxylic acid: Similar structure but lacks the methyl group.

    1-(5-Chloro-6-methylpyrazin-2-yl)piperidine-4-amine: Similar structure but has an amine group instead of a carboxylic acid group.

Uniqueness

1-(5-Chloro-6-methylpyrazin-2-yl)piperidine-4-carboxylic acid is unique due to the presence of both the chlorine and methyl groups on the pyrazine ring, which can influence its chemical reactivity and biological activity. The combination of these substituents can enhance its binding affinity to certain targets and modify its pharmacokinetic properties.

Properties

CAS No.

919536-39-3

Molecular Formula

C11H14ClN3O2

Molecular Weight

255.70 g/mol

IUPAC Name

1-(5-chloro-6-methylpyrazin-2-yl)piperidine-4-carboxylic acid

InChI

InChI=1S/C11H14ClN3O2/c1-7-10(12)13-6-9(14-7)15-4-2-8(3-5-15)11(16)17/h6,8H,2-5H2,1H3,(H,16,17)

InChI Key

HODHRTHJGHPANL-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CN=C1Cl)N2CCC(CC2)C(=O)O

Origin of Product

United States

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